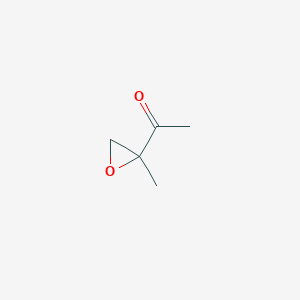

1-(2-methyloxiran-2-yl)ethan-1-one

Description

The exact mass of the compound 1-(2-Methyloxiran-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.40 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyloxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)5(2)3-7-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUWXOWAAZHBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288211 | |

| Record name | 1-(2-methyloxiran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4587-00-2 | |

| Record name | 4587-00-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methyloxiran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-methyloxiran-2-yl)ethan-1-one: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-methyloxiran-2-yl)ethan-1-one, also known as 2-acetyl-2-methyloxirane, is a versatile bifunctional molecule integrating a reactive epoxide ring and a ketone carbonyl group. This unique structural combination makes it a valuable synthetic intermediate, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. The inherent ring strain of the oxirane moiety renders it susceptible to nucleophilic attack, providing a strategic avenue for the introduction of diverse functional groups and the stereocontrolled synthesis of chiral building blocks. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a precursor in the development of novel therapeutic agents.

Introduction

The strategic importance of epoxide-containing building blocks in organic synthesis, particularly in the pharmaceutical industry, cannot be overstated. The ability of the strained three-membered ring to undergo regioselective and stereospecific ring-opening reactions provides a powerful tool for the construction of complex molecules with defined stereochemistry. This compound emerges as a particularly interesting synthon due to the presence of two distinct electrophilic centers: the epoxide ring and the carbonyl carbon. This dual reactivity allows for sequential or selective transformations, expanding its synthetic utility. This guide will delve into the core chemical characteristics of this compound, providing insights into its synthesis and exploring its potential in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

This compound is a small, organic molecule with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1] Its structure features a tertiary epoxide ring substituted with a methyl group and an acetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2-methyloxiran-2-yl)ethanone | PubChem[1] |

| Synonyms | 2-acetyl-2-methyloxirane | PubChem[1] |

| CAS Number | 4587-00-2 | PubChem[1] |

| Molecular Formula | C₅H₈O₂ | PubChem[1] |

| Molecular Weight | 100.12 g/mol | PubChem[1] |

| SMILES | CC(=O)C1(C)OC1 | PubChem[1] |

| InChIKey | MQUWXOWAAZHBSG-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of the corresponding α,β-unsaturated ketone, 3-methyl-3-buten-2-one. This transformation can be efficiently achieved using various oxidizing agents.

Epoxidation with Hydrogen Peroxide

A common and environmentally benign method for the synthesis of epoxides is the use of hydrogen peroxide in the presence of a base. This reaction, often referred to as the Weitz-Scheffer epoxidation, proceeds via the nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone.

Experimental Protocol: Synthesis via Epoxidation of 3-methyl-3-buten-2-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-3-buten-2-one (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, add a 30% aqueous solution of hydrogen peroxide (1.5 eq) dropwise to the stirred solution.

-

Base Addition: Subsequently, add a solution of sodium hydroxide (e.g., 1 M in methanol, 0.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the methyl group on the epoxide ring, and two doublets (or an AB quartet) for the diastereotopic methylene protons of the epoxide ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary and methylene carbons of the epoxide ring, and the two methyl carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1710-1730 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations and the asymmetric ring stretching of the epoxide (around 1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 100. Fragmentation patterns would likely involve the loss of an acetyl group or cleavage of the epoxide ring.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily derived from the high reactivity of the epoxide ring towards nucleophiles. This ring-opening reaction can be catalyzed by both acids and bases, and the regioselectivity of the attack is a key consideration for synthetic planning.

Nucleophilic Ring-Opening Reactions

The regioselective opening of the oxirane ring by nucleophiles is a cornerstone of its application in synthesis, leading to the formation of valuable β-substituted α-hydroxy ketones.[2]

General Mechanism of Nucleophilic Ring-Opening:

Under basic or neutral conditions, the nucleophile will typically attack the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism. In the case of this compound, this would be the methylene carbon.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

Synthesis of β-Amino Alcohols

A particularly important application of epoxide ring-opening is the synthesis of β-amino alcohols, which are prevalent structural motifs in many pharmaceuticals.[3][4][5] The reaction of this compound with primary or secondary amines provides a direct route to these valuable intermediates.

Experimental Protocol: Synthesis of a β-Amino Alcohol

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetonitrile.

-

Amine Addition: Add the desired amine (1.1-1.5 eq) to the solution. The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the amine. In some cases, a Lewis acid catalyst (e.g., LiClO₄, Zn(ClO₄)₂) can be added to accelerate the reaction.[4]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Applications in Drug Development

The structural motif derived from the ring-opening of this compound is a key component in various biologically active molecules. The ability to introduce a wide range of substituents via the nucleophilic ring-opening makes this compound a valuable starting material for the generation of compound libraries for drug discovery.

Furthermore, the β-amino alcohol products derived from this epoxide are precursors to a wide range of pharmaceuticals, including antiviral and anticancer agents.[2][7][8]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[9]

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its dual functionality, comprising a reactive epoxide and a ketone, allows for a range of chemical transformations, most notably nucleophilic ring-opening reactions. This reactivity profile makes it a highly attractive starting material for the synthesis of complex molecules, particularly β-amino alcohols, which are key intermediates in the development of new pharmaceutical agents. The straightforward synthesis of this compound, coupled with its synthetic potential, ensures its continued importance in the fields of medicinal chemistry and drug discovery. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.

References

-

Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1- a]phthalazine Hybrids as Potent Anticancer Agents that Inhibit Angiogenesis and Induce DNA Interstrand Cross-links. (2019). PubMed. Available at: [Link]

-

Oxidation of Alkenes - Epoxidation and Hydroxylation. (2024). Chemistry LibreTexts. Available at: [Link]

-

1-(2-Methyloxiran-2-yl)ethanone. PubChem. Available at: [Link]

-

1-(2-Methyloxolan-2-yl)ethan-1-one. PubChem. Available at: [Link]

-

Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2018). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach. (2022). MDPI. Available at: [Link]

-

Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine. (2000). Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antiviral Activity of 2′‐Modified L‐Nucleoside Analogues. (2023). ResearchGate. Available at: [Link]

-

β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][9][10]triazolo[1,5-c]quinazolines. (2017). MDPI. Available at: [Link]

-

Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (2021). MDPI. Available at: [Link]

-

Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine. (2000). PubMed. Available at: [Link]

-

Furazanopyrazine-based novel promising anticancer agents interfering with the eicosanoid biosynthesis pathways by dual mPGES-1 a. (2025). IRIS Unibas. Available at: [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). National Institutes of Health. Available at: [Link]

-

Epoxidation of Alkenes with Bicarbonate-Activated Hydrogen Peroxide. (2001). ACS Publications. Available at: [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. Available at: [Link]

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2021). National Institutes of Health. Available at: [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (2004). Diva-Portal.org. Available at: [Link]

-

Alkene Epoxidation Reaction and Mechanism Using Peroxy acid or mCPBA. (2014). YouTube. Available at: [Link]

-

Antiviral Drugs. (2014). National Institutes of Health. Available at: [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. (2017). National Institutes of Health. Available at: [Link]

-

Continuous Flow Synthesis of Anticancer Drugs. (2021). National Institutes of Health. Available at: [Link]

-

Material Safety Data Sheet. (2021). Miaodian Stationery. Available at: [Link]

-

Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. (2007). PubMed. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Lund University. Available at: [Link]

-

Supporting Information. (2015). ScienceOpen. Available at: [Link]

Sources

- 1. 2-Methyl-2-phenyloxirane | C9H10O | CID 16398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 5. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1,2-Bis(hydroxymethyl)pyrrolo[2,1- a]phthalazine Hybrids as Potent Anticancer Agents that Inhibit Angiogenesis and Induce DNA Interstrand Cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridization Approach | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-(2-Methyloxolan-2-yl)ethan-1-one | C7H12O2 | CID 538312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

1H NMR and 13C NMR analysis of 1-(2-methyloxiran-2-yl)ethan-1-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(2-methyloxiran-2-yl)ethan-1-one

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the NMR spectra, elucidates the structural information that can be derived, and presents a standardized protocol for sample preparation and data acquisition. The guide emphasizes the causal relationships between molecular structure and spectral parameters, ensuring a deep understanding of the NMR analysis of this epoxy ketone.

Introduction: The Structural Significance of this compound and the Power of NMR

This compound is a bifunctional molecule containing both a ketone and an epoxide (oxirane) ring. This combination of functional groups makes it a valuable synthon in organic chemistry, particularly in the synthesis of complex molecules and pharmaceutical intermediates. The epoxide ring is a strained three-membered heterocycle, rendering it susceptible to nucleophilic attack, while the ketone provides a site for a variety of carbonyl chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a virtual roadmap for its characterization.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the three unique proton environments in the molecule. The chemical shift (δ) of a proton is highly dependent on its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[2][3]

Structure and Proton Labeling:

-

Protons (a): The three protons of the methyl group attached to the carbonyl carbon (acetyl group).

-

Protons (b): The three protons of the methyl group attached to the quaternary carbon of the oxirane ring.

-

Protons (c): The two diastereotopic protons of the methylene group in the oxirane ring.

Predicted Chemical Shifts and Splitting Patterns:

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Hₐ | ~2.1 - 2.5 | Singlet (s) | Protons on a carbon adjacent to a carbonyl group are deshielded and typically appear in this region.[4] The absence of adjacent protons results in a singlet. |

| Hₑ | ~1.4 - 1.8 | Singlet (s) | The methyl group on the oxirane ring is attached to a quaternary carbon, so it will appear as a singlet. Its chemical shift is influenced by the proximity of the oxygen atom and the carbonyl group. |

| Hₖ | ~2.6 - 3.2 | Two Doublets (d) | The two methylene protons on the oxirane ring are diastereotopic due to the adjacent chiral center (the quaternary carbon). They will therefore have different chemical shifts and will split each other into doublets. The protons of epoxides typically resonate in the 2.5-3.5 ppm range.[5] The geminal coupling constant (²J) between these protons is expected to be around 5-7 Hz.[6] |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show signals for each of the five unique carbon atoms. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, providing clear resolution for each carbon.[7]

Structure and Carbon Labeling:

-

Carbon 1: The carbon of the acetyl methyl group.

-

Carbon 2: The carbonyl carbon.

-

Carbon 3: The quaternary carbon of the oxirane ring.

-

Carbon 4: The carbon of the methyl group on the oxirane ring.

-

Carbon 5: The methylene carbon of the oxirane ring.

Predicted Chemical Shifts:

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C₁ | ~25 - 35 | The carbon of the acetyl methyl group is in a typical alkane-like environment, but slightly downfield due to the adjacent carbonyl group.[8] |

| C₂ | >200 | Carbonyl carbons of ketones are highly deshielded and appear at very high chemical shifts.[7] |

| C₃ | ~55 - 65 | The quaternary carbon of the oxirane ring is attached to two oxygen atoms (one in the ring, one from the carbonyl group), leading to a significant downfield shift into the range typical for carbons in ethers or epoxides.[7] |

| C₄ | ~15 - 25 | The methyl carbon on the oxirane ring is in a relatively shielded environment. |

| C₅ | ~50 - 60 | The methylene carbon of the oxirane ring is deshielded by the ring oxygen and will appear in a region characteristic of epoxides. |

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data. The following steps provide a self-validating system for the analysis of this compound.

4.1 Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[9] The residual proton signal of the solvent can be used as a secondary chemical shift reference.[10]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.[11] For ¹³C NMR, a more concentrated sample (20-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time, especially for quaternary carbons which can have long relaxation times.[12]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[4] A small amount (typically <1% v/v) should be added to the solvent.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

NMR Tube: Use a high-quality, clean, and dry NMR tube to avoid contaminants and ensure good magnetic field homogeneity.[10][13]

4.2 Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans are usually adequate for a moderately concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: A wide spectral width is needed to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be needed for the complete relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to several thousand) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

4.3 Data Processing:

The raw NMR data, known as the Free Induction Decay (FID), must be processed to generate the frequency-domain spectrum.[14][15]

-

Fourier Transformation (FT): Converts the time-domain FID into a frequency-domain spectrum.

-

Phasing: Corrects the phase of the signals to ensure they are all in pure absorption mode (positive peaks).

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Referencing: Calibrates the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Determines the relative number of protons contributing to each signal in the ¹H NMR spectrum.

Visualization of Key Structural Correlations

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming structural assignments.

5.1 Predicted 2D NMR Correlations:

-

COSY: This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two diastereotopic methylene protons (Hc).

-

HSQC: This experiment shows correlations between protons and the carbons to which they are directly attached. This is crucial for definitively assigning the carbon signals.

5.2 Logical Workflow for Spectral Assignment:

Caption: Workflow for the complete NMR-based structural elucidation of this compound.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, guided by the principles of chemical shifts, coupling constants, and 2D correlation techniques, provides an unambiguous method for its structural verification. This technical guide serves as a valuable resource for scientists, enabling them to confidently interpret the NMR data of this and related epoxy ketones, thereby facilitating its use in synthetic and medicinal chemistry research.

References

-

Hoye, T. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(12), 2606–2610. [Link]

-

PubChem. (n.d.). 1-(2-Methyloxolan-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Gable, K. P. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot synthesis of ɑ,β-epoxy ketones through domino reaction between alkenes and aldehydes catalyzed by proline based chiral organocatalysts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Keeler, J. (2005). NMR Data Processing. eMagRes. [Link]

-

ACS Publications. (2024). α,β-Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine and the Stereodivergent Synthesis of Azaspiro Allylic Alcohols. The Journal of Organic Chemistry. [Link]

-

MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(9), 1475. [Link]

-

ResearchGate. (2021). Synthesis, Crystal Structure and Spectral Characterization of 5-Methyl-2-(Propan-2-yl)Cyclohexyl Cyanoacetate and 1,3,3-Trimethylbicyclo[2.2.1]Heptan-2-yl Cyanoacetate. Journal of Molecular Structure. [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

PubMed. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry. [Link]

-

MathWorks. (2024). NMR Data Processing and Analysis. File Exchange - MATLAB Central. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR data for compounds 1-2 and reference compounds. Retrieved from [Link]

-

The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine Moiety Acting as Novel Pancreatic Lipase Inhibitors: Thermal, DFT, Antioxidant, Antibacterial, and Molecular Docking Investigations. Molecules, 25(9), 2253. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Reactions, Conformation Analysis, and NMR Spectra of 5,10-Epoxy-5ξ,10ξ-estrane-3,17-diones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Peak Proteins. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, Characterization, and theoretical inhibitor study for (1E,1'E)-2,2'-thiobis(1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) dioxime. European Chemical Journal. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

-

Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ACS Publications. (2017). Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. Journal of Chemical Education, 94(4), 503–505. [Link]

-

YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

-

MOspace. (n.d.). Figure 1. H1-NMR characterization of starting material keto-ester. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Heliyon, 7(5), e07074. [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

-

MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

-

Mestrelab Resources. (2010). Basics on Arrayed-NMR and Data Analysis. Retrieved from [Link]

-

ResearchGate. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]

-

PubMed Central. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 105(6), 1834–1840. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Shifts: Proton [orgchemboulder.com]

- 3. mriquestions.com [mriquestions.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. marinelipids.ca [marinelipids.ca]

- 6. youtube.com [youtube.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. nmr-bio.com [nmr-bio.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. organomation.com [organomation.com]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

FTIR spectrum interpretation of 2-acetyl-2-methyloxirane

An In-depth Technical Guide to the FTIR Spectrum Interpretation of 2-Acetyl-2-methyloxirane

For the modern researcher and drug development professional, understanding the molecular architecture of novel compounds is paramount. 2-Acetyl-2-methyloxirane, a bifunctional molecule containing both a reactive epoxide ring and a ketone, presents a unique spectroscopic challenge and opportunity. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a detailed interpretation of its key vibrational modes. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the causal relationships between molecular structure and spectral features, ensuring a trustworthy and authoritative resource for your laboratory work.

2-Acetyl-2-methyloxirane is a molecule of interest due to its dual functionality. The oxirane (epoxide) ring is a strained three-membered ring containing an oxygen atom, making it susceptible to nucleophilic attack and a valuable synthetic intermediate. The adjacent acetyl group (a methyl ketone) provides a site for a different class of chemical transformations. The proximity of the electron-withdrawing acetyl group to the epoxide ring is expected to influence the electron density and, consequently, the vibrational frequencies of both functional groups, a key feature we will explore.

Figure 1: Molecular structure of 2-acetyl-2-methyloxirane.

Decoding the Spectrum: A Region-by-Region Analysis

The FTIR spectrum of 2-acetyl-2-methyloxirane can be logically divided into key regions corresponding to its primary functional groups. The interpretation relies on understanding how bond vibrations absorb infrared radiation at specific frequencies.

The Carbonyl (C=O) Stretching Region (1750-1680 cm⁻¹)

This region is often the most intense and diagnostic feature in the spectrum of a ketone.

-

Expected Peak Position: For a simple aliphatic ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, in 2-acetyl-2-methyloxirane, the carbonyl group is adjacent to the electronegative oxygen atom of the epoxide ring. This proximity leads to an inductive electron-withdrawing effect, which shortens and strengthens the C=O bond. Consequently, the absorption frequency is shifted to a higher wavenumber (a "blue shift"). A peak in the range of 1725-1740 cm⁻¹ is anticipated for this molecule.

-

Causality: The inductive effect reduces the single-bond character of the C=O double bond, increasing its force constant. According to Hooke's Law for a simple harmonic oscillator, a higher force constant results in a higher vibrational frequency.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region reveals the different types of carbon-hydrogen bonds present in the molecule.

-

Epoxide C-H Stretch: The C-H bonds on the oxirane ring are a unique feature. Due to the ring strain, these bonds have more s-character, making them slightly stronger and causing them to absorb at a higher frequency than typical alkane C-H bonds. Expect to see weak to medium intensity bands in the 3050-3000 cm⁻¹ range.

-

Aliphatic C-H Stretch: The methyl groups (both on the ring and in the acetyl group) will exhibit characteristic symmetric and asymmetric stretching vibrations. These typically appear as strong absorptions in the 2980-2850 cm⁻¹ region.

The Fingerprint Region (< 1500 cm⁻¹): Unraveling Complex Vibrations

This region contains a wealth of information from various bending and stretching vibrations, which are highly specific to the molecule's overall structure.

-

Oxirane Ring Vibrations (C-O-C and C-C Stretches): The vibrations of the epoxide ring itself are highly characteristic.

-

Asymmetric C-O-C Stretch: Look for a prominent band around 850-950 cm⁻¹ . This "ring breathing" mode is a key indicator of the epoxide functionality.

-

Symmetric C-O-C Stretch: This vibration, often referred to as the "12-micron band," is typically found near 830-750 cm⁻¹ . It is often a sharp and intense peak, providing strong evidence for the presence of an epoxide.

-

-

Methyl Group Bending: The C-H bonds of the methyl groups exhibit bending (scissoring, rocking, and wagging) vibrations. Expect to see a distinct peak around 1375 cm⁻¹ corresponding to the symmetric bending ("umbrella mode") of the methyl groups.

-

C-C Skeletal Vibrations: Various C-C stretching and bending vibrations from the molecular backbone will appear throughout the fingerprint region, typically between 1300 cm⁻¹ and 800 cm⁻¹ , contributing to the unique pattern of the spectrum.

Summary of Expected FTIR Absorptions

The following table summarizes the anticipated key vibrational frequencies, their assignments, and expected intensities for 2-acetyl-2-methyloxirane.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3000 | C-H Stretch (on epoxide ring) | Weak |

| ~2980 - 2850 | C-H Stretch (aliphatic - CH₃ groups) | Strong |

| ~1730 | C=O Stretch (acetyl group, inductively shifted) | Strong |

| ~1375 | CH₃ Symmetric Bend (umbrella mode) | Medium |

| ~950 - 850 | C-O-C Asymmetric Stretch (epoxide ring) | Medium |

| ~830 - 750 | C-O-C Symmetric Stretch (epoxide ring) | Strong |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the trustworthiness and reproducibility of your data, a standardized experimental protocol is essential. The following outlines the steps for analyzing a liquid sample like 2-acetyl-2-methyloxirane using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

-

Verify that the ATR crystal (typically diamond or germanium) is clean. If necessary, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

Set the data acquisition parameters. Typical settings for routine analysis are a spectral range of 4000-400 cm⁻¹ and a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a single drop of 2-acetyl-2-methyloxirane directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Collection:

-

Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument's software will automatically perform the background subtraction.

-

-

Data Processing and Analysis:

-

The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber.

-

Use the software's tools to identify and label the peaks of interest. Compare the peak positions to the expected values outlined in Section 3.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe immediately after analysis to prevent cross-contamination.

-

Figure 2: Standard workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The FTIR spectrum of 2-acetyl-2-methyloxirane provides a clear and definitive fingerprint of its unique bifunctional structure. By systematically analyzing the key regions of the spectrum, one can confidently identify the characteristic vibrations of the acetyl group, the strained epoxide ring, and the aliphatic C-H bonds. The slight blue shift of the carbonyl peak and the distinct C-O-C stretching bands in the fingerprint region are particularly powerful diagnostic markers. This guide provides the foundational knowledge and a validated protocol for researchers to accurately interpret their results, ensuring high confidence in the structural elucidation of this and similar molecules.

References

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning. (A general reference for characteristic IR absorptions, specific URL not available for the entire textbook).

Physical and chemical characteristics of 1-(2-methyloxiran-2-yl)ethan-1-one

Introduction

1-(2-methyloxiran-2-yl)ethan-1-one, also known as 2-acetyl-2-methyloxirane, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure incorporates both a ketone and a highly reactive epoxide ring, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document is structured to provide not just data, but also insights into the practical application and theoretical underpinnings of this compound's properties.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is to establish its precise molecular identity. The structural and identification parameters for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-methyloxiran-2-yl)ethanone | |

| Synonyms | 2-acetyl-2-methyloxirane | |

| CAS Number | 4587-00-2 | |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | |

| InChI Key | MQUWXOWAAZHBSG-UHFFFAOYSA-N | |

| SMILES | CC(=O)C1(CO1)C |

Physical Properties

| Property | Predicted Value | Source |

| XLogP3 | -0.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 29.6 Ų |

The predicted low XLogP3 value suggests that the compound is likely to be relatively polar. The presence of two hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen of the oxirane ring) will influence its solubility in polar solvents.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dominated by the interplay of its two functional groups: the ketone and the epoxide.

The Epoxide Moiety: A Hub of Reactivity

The three-membered oxirane ring is characterized by significant ring strain, which makes it susceptible to nucleophilic ring-opening reactions. This is a cornerstone of its utility in synthesis. The reaction can be catalyzed by either acid or base, with the regioselectivity of the attack being a key consideration for synthetic design.

-

Base-Catalyzed Ring Opening: Under basic or nucleophilic conditions, the nucleophile will typically attack the less sterically hindered carbon of the epoxide. In the case of this compound, this would be the methylene (-CH₂) carbon. This is a classic Sₙ2-type reaction.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will then attack the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.

The high reactivity of the methyloxirane group is a critical aspect of its chemical profile.[1]

The Ketone Functionality

The acetyl group provides a second site for chemical transformations. It can undergo a wide range of reactions typical of ketones, including:

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Enolate Formation: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

The dual functionality of this molecule makes it a valuable synthon for creating diverse molecular architectures.[2]

Proposed Synthesis and Purification

While a specific, optimized synthesis protocol for this compound is not widely published, a plausible route can be devised based on established organic chemistry principles, such as the epoxidation of an α,β-unsaturated ketone. A potential synthetic pathway is outlined below.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Theoretical)

It is crucial to note that the following protocol is a theoretical proposition and has not been experimentally validated. It should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-methyl-3-buten-2-one in a suitable solvent such as dichloromethane.

-

Epoxidation: Cool the solution in an ice bath. Add a solution of an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining peroxyacid. Wash the organic layer sequentially with a sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons of the acetyl group.

-

A singlet for the methyl protons attached to the epoxide ring.

-

Two distinct signals for the diastereotopic protons of the methylene group in the epoxide ring, which would likely appear as doublets due to geminal coupling.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is anticipated to display five signals corresponding to the five unique carbon environments:

-

A signal for the carbonyl carbon of the ketone, typically in the downfield region (around 200 ppm).

-

A signal for the quaternary carbon of the epoxide ring.

-

A signal for the methylene carbon of the epoxide ring.

-

Signals for the two distinct methyl carbons.

Predicted IR Spectrum

The infrared spectrum will be characterized by absorption bands indicative of the ketone and epoxide functional groups:

-

A strong, sharp absorption band for the C=O stretch of the ketone, typically appearing around 1715 cm⁻¹.

-

Absorption bands corresponding to the C-O stretching of the epoxide ring, which are usually found in the 1250 cm⁻¹ and 800-900 cm⁻¹ regions.

Predicted Mass Spectrum

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 100. Key fragmentation patterns would likely involve the loss of an acetyl group or cleavage of the epoxide ring.

Safety and Handling

Given the absence of specific toxicological data for this compound, it is prudent to handle this compound with the utmost caution, assuming it may possess hazards similar to its parent compound, methyloxirane. Methyloxirane is known to be highly flammable, toxic, a suspected carcinogen, and may cause genetic defects.[3][4]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: Key safety precautions for handling this compound.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate due to its dual ketone and epoxide functionalities. While there is a notable lack of experimentally determined physical and spectroscopic data, its chemical reactivity can be reliably predicted based on the well-established chemistry of its constituent groups. Researchers and drug development professionals should approach this compound with a thorough understanding of its potential reactivity and the necessary safety precautions. Further experimental investigation into its properties is highly encouraged to fully unlock its synthetic utility.

References

-

PubChem. 1-(2-Methyloxiran-2-yl)ethanone. National Center for Biotechnology Information. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Methyloxirane (R-, S- and (R,S)-): Human health tier II assessment. Australian Government Department of Health. [Link]

-

European Chemicals Agency (ECHA). Methyloxirane - Substance Information. [Link]

-

Wamser, C. C. (2000). Exam 1 Answer Key. Chem 335 - Winter 2000. [Link]

-

Ataman Kimya. 2-METHYLOXIRANE. [Link]

Sources

- 1. (S)-2-Methyloxirane | 16088-62-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-Acetyloxirane|Research Chemicals Supplier [benchchem.com]

- 3. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-2-methyloxirane | C5H10O | CID 121763 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 2-acetyl-2-methyloxirane

Introduction: The Significance of Chiral Epoxides in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral epoxides, such as 2-acetyl-2-methyloxirane, are powerful intermediates due to their inherent ring strain and the presence of multiple reactive sites.[1] The quaternary stereocenter in 2-acetyl-2-methyloxirane, where the oxirane ring bears both an acetyl and a methyl group, presents a unique synthetic challenge and opportunity. This guide provides a comprehensive exploration of the stereochemical nuances of this molecule, focusing on its stereoselective synthesis and the stereocontrolled transformations it can undergo. For researchers in drug development, understanding these principles is paramount for the rational design of complex chiral molecules.

Part 1: Intrinsic Stereochemical Features of 2-acetyl-2-methyloxirane

The core of 2-acetyl-2-methyloxirane's stereochemical identity lies in its single stereocenter at the C2 position of the oxirane ring. This carbon atom is bonded to four different substituents: the oxygen atom of the ring, the other carbon atom of the ring, a methyl group, and an acetyl group. Consequently, this molecule is chiral and exists as a pair of enantiomers: (R)-2-acetyl-2-methyloxirane and (S)-2-acetyl-2-methyloxirane.

The presence of this quaternary stereocenter has profound implications for its chemical reactivity. Any nucleophilic attack on the epoxide ring will proceed with a defined stereochemical outcome, making enantiomerically pure 2-acetyl-2-methyloxirane a valuable building block for asymmetric synthesis.

Part 2: Strategies for the Enantioselective Synthesis

The preparation of enantiomerically enriched 2-acetyl-2-methyloxirane hinges on asymmetric synthesis methodologies. The most direct precursor to this epoxide is the corresponding α,β-unsaturated ketone, 3-methylbut-3-en-2-one. The challenge lies in the enantioselective epoxidation of the carbon-carbon double bond. Two primary strategies are employed for this purpose: asymmetric epoxidation and kinetic resolution.

Asymmetric Epoxidation of 3-methylbut-3-en-2-one

Catalytic asymmetric epoxidation of α,β-unsaturated ketones is a well-established field, offering several reliable methods to obtain chiral epoxides with high enantiomeric excess.[2][3][4] Lanthanoid complexes, in particular, have emerged as efficient catalysts for this transformation.[2]

Conceptual Framework:

The underlying principle of catalytic asymmetric epoxidation involves the use of a chiral catalyst that complexes with the α,β-unsaturated ketone and the oxidizing agent. This ternary complex creates a chiral environment that directs the delivery of the oxygen atom to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.

Experimental Protocol: Catalytic Asymmetric Epoxidation using a Lanthanoid Complex

This protocol is adapted from established methods for the asymmetric epoxidation of enones.[2]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of a chiral ligand, such as a binaphthol (BINOL) derivative, and a lanthanoid source (e.g., lanthanum(III) isopropoxide) in an appropriate solvent (e.g., THF) is stirred at room temperature for a specified period to allow for complex formation.

-

Reaction Setup: The flask is cooled to the desired reaction temperature (e.g., -20 °C). The substrate, 3-methylbut-3-en-2-one, is added, followed by the dropwise addition of an oxidant, typically a hydroperoxide such as tert-butyl hydroperoxide (TBHP).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess peroxide. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched 2-acetyl-2-methyloxirane.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Diagram: Asymmetric Epoxidation Workflow

Caption: Workflow for the asymmetric epoxidation of 3-methylbut-3-en-2-one.

Kinetic Resolution

Kinetic resolution is an alternative strategy that separates a racemic mixture of 2-acetyl-2-methyloxirane by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[5][6][7] This method can be applied either through enantioselective ring-opening or by resolution of a precursor alcohol followed by epoxidation.

Conceptual Framework:

In a kinetic resolution, a chiral catalyst or enzyme selectively reacts with one enantiomer of the racemic epoxide at a faster rate, leaving the unreacted epoxide enriched in the other enantiomer. The success of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers.

Experimental Protocol: Lipase-Mediated Kinetic Resolution

This protocol describes the kinetic resolution of a racemic mixture of a precursor alcohol, which can then be converted to the chiral epoxide.

-

Substrate Preparation: A racemic mixture of the corresponding allylic alcohol, 3-methyl-1-buten-3-ol, is prepared.

-

Enzymatic Acylation: In a suitable organic solvent (e.g., toluene), the racemic alcohol, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., Candida antarctica lipase B, Novozym® 435) are combined.

-

Reaction Monitoring: The reaction is monitored for conversion (typically to around 50%) by GC or HPLC.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The reaction mixture contains the acylated alcohol (one enantiomer) and the unreacted alcohol (the other enantiomer). These are separated by column chromatography.

-

Epoxidation: The enantiomerically enriched unreacted alcohol is then subjected to epoxidation conditions (e.g., using m-CPBA) to yield the corresponding enantiomerically enriched 2-acetyl-2-methyloxirane.

Table 1: Comparison of Enantioselective Synthesis Strategies

| Strategy | Advantages | Disadvantages | Typical Reagents/Catalysts |

| Asymmetric Epoxidation | Direct conversion of the precursor; potentially high enantiomeric excess. | Requires optimization of catalyst and reaction conditions. | Chiral lanthanoid complexes, chiral primary amine catalysts.[2][4] |

| Kinetic Resolution | Can provide access to both enantiomers; often employs robust enzymatic catalysts. | Maximum theoretical yield for one enantiomer is 50%; requires separation of the product and unreacted starting material. | Lipases, chiral salen complexes.[8] |

Part 3: Stereocontrolled Reactions of 2-acetyl-2-methyloxirane

The synthetic utility of enantiomerically pure 2-acetyl-2-methyloxirane is realized in its subsequent stereocontrolled reactions, primarily nucleophilic ring-opening. The stereochemical outcome of these reactions is highly dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Nucleophilic Ring-Opening under Basic or Neutral Conditions

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism.[9][10][11] The nucleophile attacks the least sterically hindered carbon atom. In the case of 2-acetyl-2-methyloxirane, this would be the C3 methylene carbon.

Mechanism and Stereochemical Outcome:

The attack of a nucleophile at C3 occurs with inversion of configuration at that center. However, since C3 is not a stereocenter, the stereochemistry at the C2 quaternary center remains unchanged. This results in the formation of a chiral product where the original stereochemistry of the epoxide is retained at C2.

Diagram: Ring-Opening under Basic Conditions

Caption: SN2 ring-opening of 2-acetyl-2-methyloxirane under basic conditions.

Nucleophilic Ring-Opening under Acidic Conditions

In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The regioselectivity of the attack depends on the balance between electronic and steric factors. For a tertiary epoxide like 2-acetyl-2-methyloxirane, the positive charge in the transition state is better stabilized at the more substituted carbon (C2). Consequently, the nucleophile will preferentially attack the C2 carbon.[9]

Mechanism and Stereochemical Outcome:

The nucleophilic attack at the C2 quaternary stereocenter proceeds with inversion of configuration. This is a crucial transformation as it allows for the creation of a new stereocenter with a predictable and opposite stereochemistry to that of the starting epoxide.

Experimental Protocol: Acid-Catalyzed Ring-Opening with an Alcohol

-

Reaction Setup: In a round-bottom flask, the enantiomerically enriched 2-acetyl-2-methyloxirane is dissolved in the desired alcohol (which also acts as the nucleophile).

-

Acid Catalyst: A catalytic amount of a protic acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate) is added.

-

Reaction Monitoring and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

Purification and Analysis: The product is purified by column chromatography, and its stereochemistry is confirmed by spectroscopic and analytical techniques.

Conclusion

2-acetyl-2-methyloxirane, with its chiral quaternary center, is a valuable synthon for the construction of complex molecules. A thorough understanding of the stereoselective methods for its synthesis, primarily through asymmetric epoxidation, and the stereocontrolled nature of its ring-opening reactions is essential for its effective utilization in research and development. The principles and protocols outlined in this guide provide a solid foundation for scientists and professionals in the field of drug development to harness the synthetic potential of this and related chiral epoxides.

References

-

Wamser, C. C. (2000). Chem 335 - Organic Chemistry II, Exam 1 Answer Key. Portland State University. Available at: [Link]

-

Johnson, J. R., & Snyder, H. R. (n.d.). 2-acetothienone. Organic Syntheses Procedure. Available at: [Link]

-

Klepetářová, B., et al. (2007). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molecules. Available at: [Link]

-

de Souza, R. O. M. A., et al. (2018). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. Available at: [Link]

-

Fengchen, W. (n.d.). Understanding (S)-2-Methyloxirane: Properties & Applications. Fengchen Group Co., Ltd. Available at: [Link]

-

Xu, S., Hirano, K., & Miura, M. (2021). Nickel-Catalyzed Regio- and Stereospecific C–H Coupling of Benzamides with Aziridines. Organic Letters. Available at: [Link]

-

Serra, S., et al. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules. Available at: [Link]

-

Shibasaki, M., et al. (1997). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones Promoted by Lanthanoid Complexes. Journal of the American Chemical Society. Available at: [Link]

-

Wang, C., et al. (2014). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. RSC Publishing. Available at: [Link]

-

Buttery, R. G., & de Kimpe, N. (2022). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. National Institutes of Health. Available at: [Link]

-

Hlil, A. R., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

Ichinose, Y., et al. (1998). Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Cadwallader, K. R., & Egner, J. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. University of Illinois Library. Available at: [Link]

-

Al-Abed, Y., & Singh, P. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Indian Institute of Technology Kanpur. Available at: [Link]

-

Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

-

Clayden, J. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]

- CN101880271A - Synthesis method of 2-thiophene acetylchloride. (n.d.). Google Patents.

-

List, B., et al. (2010). Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds. Synfacts. Available at: [Link]

-

Al-Abed, Y., et al. (2012). aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES. Available at: [Link]

-

Grimm, C. C., et al. (2001). Screening for 2-acetyl-1-pyrroline in the headspace of rice using SPME/GC-MS. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Reynolds, R. G., & Thomson, R. J. (2021). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products. RSC Publishing. Available at: [Link]

-

Almac. (n.d.). Efficient kinetic bioresolution of 2-nitrocyclohexanol. Almac Group. Available at: [Link]

-

Chemistry Stack Exchange. (2021). Is 2 ethyl 3 methyl oxirane optically active?. Available at: [Link]

-

Shibasaki, M., et al. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Organic Chemistry Portal. Available at: [Link]

-

Wang, X., et al. (2018). Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. Molecules. Available at: [Link]

-

Coldham, I., et al. (2013). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. National Institutes of Health. Available at: [Link]

-

Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2016). Catalytic asymmetric kinetic resolution of 2-ethynylaziridines via nucleophilic ring opening with amines. Organic & Biomolecular Chemistry. Available at: [Link]

-

Walsh, P. J., et al. (2003). Asymmetric addition of alkylzinc reagents to cyclic alpha,beta-unsaturated ketones and a tandem enantioselective addition/diastereoselective epoxidation with dioxygen. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. almacgroup.com [almacgroup.com]

- 7. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exam 1 Answer Key [web.pdx.edu]

- 10. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 11. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's In-depth Technical Guide to the Theoretical Calculation of 1-(2-methyloxiran-2-yl)ethan-1-one Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the molecular structure of 1-(2-methyloxiran-2-yl)ethan-1-one. This document is intended for researchers, scientists, and professionals in drug development who are engaged in computational chemistry. We will explore the foundational principles and practical application of quantum mechanical methods to elucidate the geometric and electronic properties of this epoxide-containing ketone. The guide will detail the rationale behind selecting appropriate computational methodologies, including Density Functional Theory (DFT), and provide a step-by-step protocol for geometry optimization, frequency analysis, and the prediction of spectroscopic properties. All methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in a Broader Context

This compound, a small organic molecule with the chemical formula C5H8O2, features a strained three-membered epoxide ring adjacent to a carbonyl group.[1] This structural motif is of significant interest in synthetic and medicinal chemistry. The high ring strain of epoxides makes them reactive intermediates for a variety of chemical transformations, including ring-opening reactions that can be initiated by nucleophiles under both acidic and basic conditions.[2][3] The proximity of the ketone functionality can influence the regioselectivity and stereoselectivity of these reactions.

A precise understanding of the three-dimensional structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.[4][5] Theoretical calculations provide a powerful, non-experimental route to determine its stable conformations, geometric parameters (bond lengths and angles), and electronic properties. This in-silico approach allows for a detailed exploration of the molecular landscape before embarking on potentially costly and time-consuming experimental work.

This guide will focus on the application of robust and widely validated computational methods to characterize the structure of this compound. Our approach emphasizes not just the procedural steps but the underlying theoretical justification for each choice, ensuring a self-validating and scientifically rigorous workflow.

Foundational Theoretical Principles

The accurate theoretical description of molecular structures relies on solving the time-independent Schrödinger equation. However, for a multi-electron system like this compound, an exact analytical solution is not feasible. Therefore, we employ approximation methods.

The Hartree-Fock (HF) Method: A Starting Point

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6][7] In this approach, each electron is considered to move in the average field created by all other electrons, neglecting instantaneous electron-electron correlation.[8] While computationally efficient, the neglect of electron correlation limits the accuracy of HF calculations, particularly for systems with significant electron-electron interactions. It serves as an excellent starting point for more advanced methods.[6]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in chemistry and materials science.[9][10][11] Unlike HF, which approximates the wavefunction, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density.[10] DFT includes an approximation for the exchange-correlation energy, which accounts for the complex interactions between electrons.[11] This makes DFT computationally more efficient than many wavefunction-based methods while often providing comparable or even superior accuracy.[9]

A Validated Protocol for Structural Elucidation

The following protocol outlines a robust and self-validating workflow for the theoretical calculation of the structure of this compound. This workflow is designed to be implemented using a standard computational chemistry software package such as Gaussian.[12][13]

Workflow Overview

Caption: A flowchart illustrating the key stages of the computational workflow for determining the structure of this compound.

Step-by-Step Methodology

Step 1: Initial Structure Generation

-

Construct the initial 3D structure of this compound using a molecular modeling program like GaussView.[14] The IUPAC name is 1-(2-methyloxiran-2-yl)ethanone, and its SMILES string is CC(=O)C1(CO1)C.[1]

-

Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6). This step provides a reasonable starting geometry for the more computationally intensive quantum mechanical calculations.

Step 2: Geometry Optimization

-

Select a suitable level of theory. For a molecule of this size and composition, a hybrid DFT functional such as B3LYP is a well-established choice that balances accuracy and computational cost.[15][16]

-

Choose an appropriate basis set. A Pople-style basis set like 6-311+G(d,p) is recommended for good accuracy in geometry optimizations of small organic molecules.[15] The "+" indicates the inclusion of diffuse functions to better describe weakly bound electrons, and "(d,p)" adds polarization functions to allow for more flexibility in the electron distribution.

-

Perform the geometry optimization. This is an iterative process where the energy of the molecule is minimized with respect to its geometric parameters.[17] The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Step 3: Frequency Analysis

-

Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization.

-

Analyze the output. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).

-

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra, if available, to validate the computational model.

Step 4: Conformational Analysis

-

Identify all rotatable bonds. In this compound, the primary rotatable bond is the C-C bond connecting the carbonyl group to the epoxide ring.

-

Perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of the identified bond and performing a constrained geometry optimization at each step. This will reveal the different conformers and the energy barriers between them.

-

Optimize the geometry of each identified conformer to find the local energy minima.

-

Perform frequency calculations for each conformer to confirm they are true minima and to obtain their zero-point vibrational energies (ZPVE).

-

Determine the relative energies of the conformers to identify the global minimum energy structure.

Step 5: Analysis of Results

-

Extract the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the global minimum energy conformer.

-

Calculate and analyze other molecular properties such as the dipole moment, molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

-

Predict spectroscopic properties like NMR chemical shifts. DFT, in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts.[18]

Data Presentation and Interpretation

The results of the theoretical calculations should be presented in a clear and organized manner to facilitate analysis and comparison with experimental data.

Tabulated Geometric Parameters